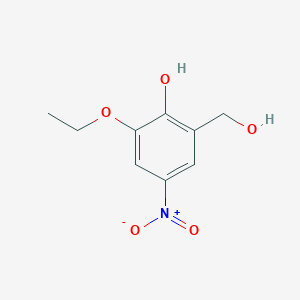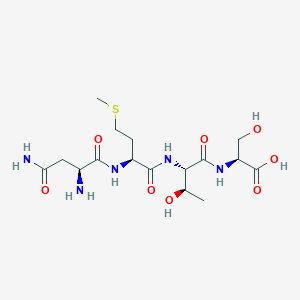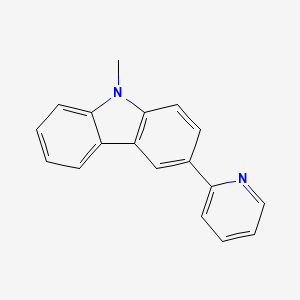
1,4-Quinoxalinedicarboxylic acid, 2,3-dihydro-2-phenyl-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Quinoxalinedicarboxylic acid, 2,3-dihydro-2-phenyl-, dimethyl ester is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of two ester groups and a phenyl group attached to the quinoxaline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Quinoxalinedicarboxylic acid, 2,3-dihydro-2-phenyl-, dimethyl ester typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound, followed by esterification. One common method is the reaction of o-phenylenediamine with dimethyl oxalate under acidic conditions to form the quinoxaline core, which is then further reacted with phenylacetaldehyde to introduce the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
1,4-Quinoxalinedicarboxylic acid, 2,3-dihydro-2-phenyl-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoxaline core or the ester groups.
Substitution: The phenyl group or ester groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional carbonyl groups, while reduction may produce alcohols or amines.
科学研究应用
1,4-Quinoxalinedicarboxylic acid, 2,3-dihydro-2-phenyl-, dimethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives, which are of interest for their electronic and photophysical properties.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 1,4-Quinoxalinedicarboxylic acid, 2,3-dihydro-2-phenyl-, dimethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The molecular targets and pathways involved vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
1,4-Quinoxalinedicarboxylic acid: Lacks the phenyl and ester groups, making it less hydrophobic and potentially less bioactive.
2,3-Dihydro-1,4-quinoxalinedione: Contains carbonyl groups instead of ester groups, which may alter its reactivity and biological activity.
Phenylquinoxaline: Lacks the ester groups, which may affect its solubility and chemical reactivity.
Uniqueness
1,4-Quinoxalinedicarboxylic acid, 2,3-dihydro-2-phenyl-, dimethyl ester is unique due to the combination of its quinoxaline core, phenyl group, and ester groups. This combination imparts specific electronic and steric properties that can be exploited in various applications, from medicinal chemistry to materials science.
属性
CAS 编号 |
664333-93-1 |
|---|---|
分子式 |
C18H18N2O4 |
分子量 |
326.3 g/mol |
IUPAC 名称 |
dimethyl 2-phenyl-2,3-dihydroquinoxaline-1,4-dicarboxylate |
InChI |
InChI=1S/C18H18N2O4/c1-23-17(21)19-12-16(13-8-4-3-5-9-13)20(18(22)24-2)15-11-7-6-10-14(15)19/h3-11,16H,12H2,1-2H3 |
InChI 键 |
JEWVHTBBTVSAPA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)N1CC(N(C2=CC=CC=C21)C(=O)OC)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-Azabicyclo[2.2.2]octane-3-methanethiol](/img/structure/B12521035.png)

![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-](/img/structure/B12521042.png)



![2-[(2E)-3-(4-Tert-butylphenyl)-2-methylprop-2-EN-1-ylidene]propanedinitrile](/img/structure/B12521059.png)
![2-[(2,4-Dimethoxyphenyl)(hydroxy)methyl]cyclopent-2-en-1-one](/img/structure/B12521063.png)
![1,7-Dioxa-6-silaspiro[5.5]undecane](/img/structure/B12521064.png)
![4-[4-(Methylsulfanyl)benzoyl]benzonitrile](/img/structure/B12521072.png)
